molecular formula C20H18N2O4 B2723456 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-61-4

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2723456
CAS No.: 862813-61-4
M. Wt: 350.374
InChI Key: MPGMUEBQCCOBOI-UHFFFAOYSA-N
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Description

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Biological Activity

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18N2O3C_{19}H_{18}N_{2}O_{3} and a molecular weight of approximately 318.36 g/mol. The structural features include a dihydrobenzo[b][1,4]dioxin moiety and an indole derivative, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is significant for preventing cellular damage related to various diseases.
  • Antitumor Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) at concentrations as low as 100 mg/L. The results indicated that these compounds can effectively inhibit viral replication in vivo .
  • Anticancer Properties : Another investigation focused on the compound's effects on various cancer cell lines. The results demonstrated that it could significantly reduce cell viability in breast and prostate cancer cells through apoptosis induction mechanisms .

Data Table

Here is a summary of key findings related to the biological activity of the compound:

Activity Type Effect Concentration Tested Reference
AntiviralInhibition of TMV100 mg/L
AnticancerInduction of apoptosisVaries by cell line
AntioxidantReduction of oxidative stressNot specified

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-18(14-6-2-3-7-15(14)22-12)19(23)20(24)21-10-13-11-25-16-8-4-5-9-17(16)26-13/h2-9,13,22H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGMUEBQCCOBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.